molecular formula C15H10ClNO3 B12710030 2H-1,4-Benzoxazin-3(4H)-one, 7-(4-chlorobenzoyl)- CAS No. 116337-63-4

2H-1,4-Benzoxazin-3(4H)-one, 7-(4-chlorobenzoyl)-

Cat. No.: B12710030
CAS No.: 116337-63-4
M. Wt: 287.70 g/mol
InChI Key: BBUISRBREJZENZ-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazin-3(4H)-one, 7-(4-chlorobenzoyl)- is a chemical compound known for its unique structure and properties. It belongs to the class of benzoxazinones, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring. The presence of a 4-chlorobenzoyl group at the 7th position of the benzoxazinone ring imparts specific chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 7-(4-chlorobenzoyl)- typically involves the reaction of 2-aminophenol with 4-chlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to promote the formation of the benzoxazinone ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzoxazin-3(4H)-one, 7-(4-chlorobenzoyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2H-1,4-Benzoxazin-3(4H)-one, 7-(4-chlorobenzoyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 7-(4-chlorobenzoyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2H-1,4-Benzoxazin-3(4H)-one: Lacks the 4-chlorobenzoyl group, resulting in different chemical properties.

    7-(4-Methylbenzoyl)-2H-1,4-Benzoxazin-3(4H)-one: Contains a methyl group instead of a chlorine atom, leading to variations in reactivity and biological activity.

Uniqueness

The presence of the 4-chlorobenzoyl group in 2H-1,4-Benzoxazin-3(4H)-one, 7-(4-chlorobenzoyl)- imparts unique chemical and biological properties, making it distinct from other benzoxazinones

Properties

CAS No.

116337-63-4

Molecular Formula

C15H10ClNO3

Molecular Weight

287.70 g/mol

IUPAC Name

7-(4-chlorobenzoyl)-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C15H10ClNO3/c16-11-4-1-9(2-5-11)15(19)10-3-6-12-13(7-10)20-8-14(18)17-12/h1-7H,8H2,(H,17,18)

InChI Key

BBUISRBREJZENZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=C2)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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